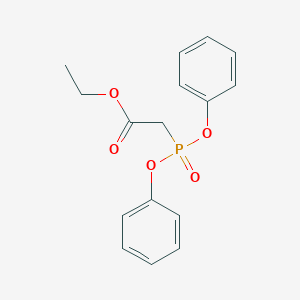

Ethyl 2-(diphenoxyphosphoryl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diphenoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFCYBSUVRGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453612 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16139-79-0 | |

| Record name | Ethyl Diphenylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(diphenoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(diphenoxyphosphoryl)acetate, a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction. The primary and most efficient route for its preparation is the Michaelis-Arbuzov reaction.[1][2][3][4][5] This document outlines the core synthesis mechanism, a detailed experimental protocol, and relevant quantitative and spectral data.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus compound, in this case, a diphenyl phosphinite, on an ethyl haloacetate. The subsequent rearrangement yields the desired pentavalent phosphonate.[1][2]

The overall reaction can be summarized as follows:

Diphenyl Phosphinite + Ethyl Haloacetate → this compound + Alkyl Halide

Reaction Mechanism

The mechanism of the Michaelis-Arbuzov reaction proceeds in two main steps:

-

Nucleophilic Attack: The reaction is initiated by the S(N)2 attack of the nucleophilic phosphorus atom of the diphenyl phosphinite on the electrophilic carbon of the ethyl haloacetate. This results in the formation of a phosphonium salt intermediate.[2]

-

Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy carbons of the phosphonium salt in a second S(_N)2 reaction. This step results in the formation of the final phosphonate product and an alkyl halide byproduct.[2]

Quantitative Data

| Parameter | Value/Range | Notes |

| Reactants | Diphenyl phosphite, Ethyl bromoacetate | Ethyl chloroacetate can also be used, but bromoacetate is more reactive. |

| Reaction Type | Michaelis-Arbuzov Reaction | A classic method for C-P bond formation.[2][3][4][5] |

| Typical Yield | 70-90% | Highly dependent on reaction conditions and purity of starting materials. |

| Reaction Temperature | 100-160 °C | Heating is generally required for the reaction to proceed.[1] |

| Reaction Time | 6-12 hours | Monitored by TLC or ³¹P NMR. |

| Purification | Column chromatography or distillation | To remove impurities and byproducts.[6] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on typical Michaelis-Arbuzov reaction conditions.

Materials and Equipment

-

Diphenyl phosphite

-

Ethyl bromoacetate (freshly distilled)

-

Anhydrous toluene (or solvent-free)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diphenyl phosphite (1 equivalent). The reaction can be run neat or in a high-boiling solvent like anhydrous toluene.

-

Addition of Haloacetate: Under an inert atmosphere, add a slight excess of freshly distilled ethyl bromoacetate (1.1 equivalents) to the reaction flask.

-

Reaction: Heat the mixture to a reflux temperature of 110-120 °C (if using toluene) or within the range of 100-160 °C (for a neat reaction).[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 6-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product will likely contain unreacted starting materials and the alkyl halide byproduct.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by vacuum distillation.[6]

Mandatory Visualizations

Synthesis Mechanism Diagram

Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

Physical and chemical properties of Ethyl 2-(diphenoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(diphenoxyphosphoryl)acetate, a versatile reagent in organic synthesis. This document details its core characteristics, experimental protocols for its application, and relevant safety information.

Core Properties and Identification

This compound, also known as Ethyl Diphenylphosphonoacetate, is an organophosphorus compound widely utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Its structure features a central phosphorus atom bonded to two phenoxy groups, an ethyl acetate moiety, and a phosphoryl oxygen. This specific arrangement confers unique reactivity, particularly in the stereoselective synthesis of alkenes.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16139-79-0 |

| Molecular Formula | C₁₆H₁₇O₅P[1][2] |

| Molecular Weight | 320.28 g/mol [1] |

| IUPAC Name | This compound[3] |

| Synonyms | Ethyl Diphenylphosphonoacetate, Diphenylphosphonoacetic acid ethyl ester[1][2] |

| InChI | InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3[2] |

| InChIKey | UQMFCYBSUVRGNU-UHFFFAOYSA-N[4] |

| Canonical SMILES | CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC1=CC=CC=C1[3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Colorless to pale yellow clear liquid | [2][5] |

| Melting Point | 81-82 °C | [1][6] |

| Boiling Point | 220 °C at 3 mmHg | [1][6][7] |

| Density | 1.22 g/cm³ | [1] |

| Refractive Index | 1.5320-1.5360 | [1][6] |

| Solubility | Soluble in THF and MeCN; slightly soluble in Et₂O and toluene. | [7] |

| Stability | Stable under proper conditions. | [5] |

| Storage Temperature | 0-10°C | [1][6] |

Experimental Protocols

This compound is a key reagent in the Horner-Wadsworth-Emmons reaction, facilitating the synthesis of α,β-unsaturated esters, often with high Z-selectivity.[8][9]

Synthesis of this compound

A common method for the synthesis of this reagent involves the reaction of triethyl phosphonoacetate with phosphorus pentachloride (PCl₅) and phenol.[7] While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale preparation can be inferred from related procedures. Another established method is the Michaelis-Arbuzov reaction, involving the reaction of ethyl diphenylphosphinite with an ethyl haloacetate.[2]

Application in Z-Selective Horner-Wadsworth-Emmons Reaction

The following protocol is a representative example of the use of this compound in a Z-selective HWE reaction.[4]

Materials:

-

Ethyl diphenylphosphonoacetate

-

Aldehyde (e.g., p-tolualdehyde)

-

Base (e.g., Sodium Hydride (NaH) or Benzyltrimethylammonium hydroxide (Triton B))

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the base (e.g., NaH, 1.6 mmol) to the stirred solution and continue stirring at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.[4]

-

Slowly add a solution of the aldehyde (1.0 mmol) in anhydrous THF to the reaction mixture.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]

-

Combine the organic layers and wash sequentially with 2 M HCl (aq), saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired α,β-unsaturated ester.[4]

Reactivity and Mechanism

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate at the α-carbon by a base, forming a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone in a rate-limiting step. The resulting intermediate cyclizes to form an unstable four-membered oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble phosphate byproduct. The use of diaryl phosphonates, such as the diphenoxy derivative, can significantly influence the stereochemical outcome of the reaction, favoring the formation of the Z-alkene.[8][9]

Caption: Horner-Wadsworth-Emmons reaction workflow.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stable under recommended storage conditions but may decompose at high temperatures, producing hazardous fumes of phosphorus oxides and carbon oxides.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Spectral Data

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | TCI AMERICA [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to Ethyl 2-(diphenoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(diphenoxyphosphoryl)acetate is an organophosphorus compound belonging to the class of phosphonates. These compounds are characterized by a phosphorus-carbon (P-C) bond, which imparts significant chemical and metabolic stability. Phosphonates serve as crucial reagents in organic synthesis and are recognized as important pharmacophores in medicinal chemistry.[1][2] They are widely utilized as bioisosteres of phosphates and carboxylates in drug design, offering analogues of amino acids, peptides, and carboxylic acids.[1][3] The interest in phosphonates has grown due to their diverse biological activities, including their use as enzyme inhibitors, bone-targeting agents, and their potential in developing novel antibacterial and anticancer therapies.[1][3]

This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Properties and Data

The physical and chemical properties of this compound can be inferred from its structure and comparison with analogous compounds like Ethyl 2-(diethoxyphosphoryl)acetate and Ethyl 2-(dimethoxyphosphoryl)acetate.

Table 1: Predicted and Comparative Physicochemical Data

| Property | This compound (Predicted) | Ethyl 2-(diethoxyphosphoryl)acetate[4] | Ethyl 2-(dimethoxyphosphoryl)acetate[5][6] |

| CAS Number | Not readily available | 867-13-0 | 311-46-6 |

| Molecular Formula | C₁₆H₁₇O₅P | C₈H₁₇O₅P | C₆H₁₃O₅P |

| Molecular Weight | 336.28 g/mol | 224.19 g/mol | 196.14 g/mol |

| Appearance | Likely a colorless to pale yellow liquid | Colorless liquid | Clear, colorless liquid |

| Boiling Point | Higher than diethoxy analogue due to phenyl groups | 142-145 °C @ 9 mmHg | 268.7 °C @ 760 mmHg[5] |

| Density | Expected to be > 1.1 g/mL | 1.13 g/mL at 25 °C | 1.2 g/cm³[5] |

| Solubility | Likely soluble in common organic solvents | Slightly miscible with water[4] | - |

Table 2: Spectroscopic Data for a Representative Phosphonoacetate (Ethyl 2-(diethoxyphosphoryl)acetate)

Spectroscopic analysis is crucial for the characterization of phosphonates. While specific data for the diphenoxy derivative is unavailable, the expected spectral features can be extrapolated from related compounds.

| Spectroscopy Type | Key Features and Expected Shifts |

| ¹H NMR | Signals for the ethyl ester protons (-OCH₂CH₃ and -OCH₂CH₃), a doublet for the α-protons (-P(O)CH₂-), and signals for the phenyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the α-carbon coupled to phosphorus, and carbons of the ethyl and phenyl groups. |

| ³¹P NMR | A characteristic singlet in the phosphonate region of the spectrum. |

| IR Spectroscopy | Strong absorption bands for the P=O, C=O (ester), P-O-C, and C-O-C bonds.[7] |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure.[8] |

Experimental Protocols

The synthesis of this compound would likely follow established methods for preparing phosphonates, primarily the Michaelis-Arbuzov reaction. This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for olefination.

The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus bond.[9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[9] For the synthesis of this compound, triphenyl phosphite would be reacted with ethyl bromoacetate.

Reaction: P(OPh)₃ + BrCH₂COOEt → (PhO)₂P(O)CH₂COOEt + PhBr

Detailed Protocol:

-

Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The apparatus should be flame-dried to ensure anhydrous conditions.

-

Reagents: Add triphenyl phosphite (1.0 equivalent) to the flask.

-

Reaction Initiation: Slowly add ethyl bromoacetate (1.0 equivalent) to the stirred triphenyl phosphite.

-

Heating: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature is typically elevated (e.g., 120-160 °C) to facilitate the reaction.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to remove the phenyl bromide byproduct and any unreacted starting materials.

Diagram 1: Michaelis-Arbuzov Reaction Workflow

Caption: General workflow for the synthesis of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[10][11] It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[10][12]

Detailed Protocol:

-

Carbanion Formation:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution.

-

Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[13]

-

-

Reaction with Carbonyl Compound:

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the carbanion solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.[13]

-

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting alkene product by column chromatography on silica gel.

-

Diagram 2: Horner-Wadsworth-Emmons Reaction Signaling Pathway

Caption: The reaction pathway of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development

Phosphonates are of significant interest in drug discovery and development due to their ability to mimic natural phosphates while being resistant to enzymatic hydrolysis.[1] This stability makes them valuable for designing enzyme inhibitors and therapeutic agents with improved pharmacokinetic profiles.

-

Enzyme Inhibition: Phosphonates can act as transition-state analogues for enzymes that process phosphate-containing substrates, leading to potent and selective inhibition. This is a key strategy in the development of antiviral and anticancer drugs.[1][3]

-

Antiviral Agents: Several phosphonate-containing drugs, such as Tenofovir and Adefovir, are cornerstones of antiretroviral therapy for HIV and Hepatitis B.[2] These drugs act as nucleotide analogues that inhibit viral reverse transcriptase.

-

Bone Targeting: Bisphosphonates, which contain two phosphonate groups, have a high affinity for hydroxyapatite, the main mineral component of bone. This property is exploited in drugs for osteoporosis and other bone-related diseases.[2]

-

Prodrug Strategies: The phosphonate group can be masked with ester moieties to create prodrugs with enhanced cell permeability and oral bioavailability. These prodrugs are then metabolized in vivo to release the active phosphonic acid.

Diagram 3: Logical Relationship of Phosphonates in Drug Discovery

Caption: Role of phosphonates in the drug discovery and development pipeline.

Conclusion

This compound, as a representative of the phosphonoacetate class, is a valuable synthetic intermediate for researchers, particularly in the field of drug development. Its utility in the Horner-Wadsworth-Emmons reaction allows for the efficient and stereoselective construction of carbon-carbon double bonds, a common feature in many biologically active molecules. The inherent stability of the phosphonate group and its role as a phosphate bioisostere continue to make this class of compounds a focal point for the design of novel therapeutics. While a specific CAS number for the diphenoxy derivative remains elusive, the well-established chemistry of its analogues provides a solid foundation for its synthesis and application in cutting-edge research.

References

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 4. ETHYL 2-(DIETHOXYPHOSPHORYL)ACETATE | CAS 867-13-0 [matrix-fine-chemicals.com]

- 5. Ethyl 2-(dimethoxyphosphoryl)acetate | CAS#:311-46-6 | Chemsrc [chemsrc.com]

- 6. Ethyl 2-(dimethoxyphosphoryl)acetate | CymitQuimica [cymitquimica.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. rsc.org [rsc.org]

Spectroscopic Profile of Ethyl 2-(diphenoxyphosphoryl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Predicted Spectroscopic Data

The structure of Ethyl 2-(diphenoxyphosphoryl)acetate is presented below:

Figure 1: Chemical Structure of this compound

Based on this structure, the following spectroscopic characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene group adjacent to the phosphorus, and the aromatic protons of the phenoxy groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.2 - 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | J(H,H) ≈ 7 Hz |

| ~3.5 - 3.7 | Doublet (d) | 2H | -P-CH₂ -C(O)- | ²J(P,H) ≈ 21 Hz |

| ~4.1 - 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | J(H,H) ≈ 7 Hz |

| ~7.1 - 7.4 | Multiplet (m) | 10H | Aromatic Protons (Ph-O-) | - |

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ethyl group, the methylene carbon coupled to phosphorus, the carbonyl carbon, and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~14 | Singlet | -O-CH₂-C H₃ | - |

| ~34 | Doublet | -P-C H₂-C(O)- | ¹J(P,C) ≈ 134 Hz |

| ~62 | Singlet | -O-C H₂-CH₃ | - |

| ~120 - 130 | Multiplets | Aromatic Carbons | J(P,C) may be observed |

| ~150 | Doublet | Aromatic C-O | J(P,C) may be observed |

| ~165 | Doublet | C =O | ²J(P,C) ≈ 6 Hz |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl and phosphoryl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 - 3040 | Medium | Aromatic C-H stretch |

| ~2980 - 2900 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1590, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | P=O stretch |

| ~1190 | Strong | P-O-C stretch (Aryl) |

| ~1020 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show the molecular ion or a protonated/sodiated adduct.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 337.09 | [M+H]⁺ |

| 359.07 | [M+Na]⁺ |

Molecular Formula: C₁₆H₁₇O₅P, Exact Mass: 336.08

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of the purified compound into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[2]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[2][3]

-

Cap the NMR tube and label it appropriately.[2]

Data Acquisition (¹H, ¹³C, and ³¹P NMR):

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

³¹P NMR:

IR Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.[1]

-

Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.[1][4]

-

For a solid sample, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[4]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry

Sample Preparation and Data Acquisition (ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

For positive ion mode, the mobile phase often contains a small amount of formic acid (0.1%) to promote protonation.[5]

-

Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.[5][6]

-

Acquire the mass spectrum in the appropriate mass range.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound using various spectroscopic techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 4. agilent.com [agilent.com]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. phys.libretexts.org [phys.libretexts.org]

The Michaelis-Arbuzov Reaction: A Technical Guide to Phosphonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and widely utilized method for the formation of carbon-phosphorus (C-P) bonds.[1][2][3][4] First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is central to the synthesis of phosphonates, phosphinates, and phosphine oxides.[4][5][6] For professionals in drug development, the resulting phosphonates are of particular interest as they serve as stable mimics of phosphates and carboxylates, finding applications as enzyme inhibitors, antiviral agents, and anticancer drugs.[1][2][7]

This technical guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, including its core mechanism, scope and limitations, quantitative data, detailed experimental protocols, and modern variations relevant to contemporary research and pharmaceutical development.

Core Reaction Mechanism

The classical Michaelis-Arbuzov reaction transforms a trivalent phosphorus ester, most commonly a trialkyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[3][4] The reaction proceeds via a two-step sequence involving a phosphonium salt intermediate.

Step 1: Nucleophilic Attack (Sɴ2) The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite onto the electrophilic carbon of the alkyl halide.[2][3][4] This Sɴ2 displacement of the halide results in the formation of a quaternary trialkoxyphosphonium halide intermediate.[2]

Step 2: Dealkylation (Sɴ2) The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction, attacking one of the alkoxy carbons of the phosphonium intermediate.[4][8] This step results in the cleavage of a carbon-oxygen bond and the formation of a stable phosphoryl (P=O) double bond, yielding the final dialkyl alkylphosphonate product and a new alkyl halide.[2]

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Reaction Scope and Limitations

The efficiency and success of the Michaelis-Arbuzov reaction are dependent on the structure and reactivity of both the phosphorus reactant and the alkylating agent.

Phosphorus Reactant:

-

Reactivity: The general order of reactivity for trivalent phosphorus esters is phosphinites > phosphonites > phosphites.[3][4]

-

Electronic Effects: Electron-donating groups on the trialkyl phosphite increase its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups slow it down.[3][7]

-

Steric Hindrance: Sterically hindered phosphites, such as triisopropyl phosphite, can suppress side reactions.[1]

Alkyl Halide:

-

Reactivity: The reactivity of the alkyl halide follows the typical Sɴ2 trend: R-I > R-Br > R-Cl.[3] Alkyl fluorides are generally unreactive.[4] In silyl-Arbuzov reactions using silyl phosphites, this reactivity order is reversed (RCl > RBr > RI).[1]

-

Substrate Type: The reaction is most efficient for primary alkyl halides.[2][3] Secondary halides are less reactive, and tertiary halides often lead to elimination byproducts.[6][9] Benzyl, allyl, and acyl halides are also suitable substrates.[3] Aryl and vinyl halides are typically unreactive under classical conditions.[3]

-

Limitations: The reaction is generally not compatible with functional groups like ketones or nitro groups under standard high-temperature conditions.[6][9] With α-haloketones, a competing pathway known as the Perkow reaction can occur, often favoring the formation of an enol phosphate over the desired phosphonate.[4][5]

Quantitative Data

The yield and rate of the Michaelis-Arbuzov reaction are highly sensitive to the substrates, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of Halide on Reaction Yield

| Alkyl Halide (R'-X) | Phosphite | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl Iodide | Triethyl Phosphite | 100 | 1 | ~95 |

| Benzyl Bromide | Triethyl Phosphite | 150-160 | 2-4 | ~85-90 |

| Benzyl Chloride | Triethyl Phosphite | 160 | 10 | ~80 |

| 4-Iodo-1-bromobenzene | Triethyl Phosphite | Catalyst | - | 51 |

| 4-Iodo-1-trifluoromethylbenzene | Triethyl Phosphite | Catalyst | - | 99 |

(Data compiled from multiple sources for illustrative purposes)[1][10]

Table 2: Lewis Acid Catalysis for Benzyl Bromide

| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 150-160 | 2-4 | ~85 |

| ZnBr₂ (20) | Room Temp | 1 | ~90 |

| LaCl₃·7H₂O (10) | Room Temp | 2 | ~92 |

| ZnI₂ | Catalyst | - | - |

(Data compiled from multiple sources for illustrative purposes)[1][2][10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for classical, Lewis acid-catalyzed, and a general workflow for the Michaelis-Arbuzov reaction.

General Experimental Workflow

Caption: A generalized workflow for the Michaelis-Arbuzov reaction.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate[10]

This protocol represents a typical uncatalyzed Michaelis-Arbuzov reaction conducted at elevated temperatures.

-

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The formation of the ethyl bromide byproduct can be observed as it distills off. The reaction is typically complete within 2-4 hours.[7][10]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the volatile ethyl bromide and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

-

Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature[10]

This protocol demonstrates a milder, catalyzed version of the reaction, avoiding high temperatures.

-

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

-

-

Procedure:

-

To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

-

Add the Lewis acid catalyst, zinc bromide, to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[10]

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

-

Modern Variations and Applications

While the classical Michaelis-Arbuzov reaction is powerful, its requirement for high temperatures and limited substrate scope has driven the development of numerous variations.[1][11]

-

Lewis Acid Catalysis: The use of Lewis acids like ZnBr₂, ZnI₂, or LaCl₃·7H₂O can significantly accelerate the reaction, often allowing it to proceed at room temperature.[1][2][8]

-

Photochemical and Radical Reactions: Photoredox catalysis has enabled a radical-based alternative to the classical nucleophilic substitution mechanism.[6][9] This approach allows the reaction to be performed at room temperature and expands the scope to include secondary and tertiary alkyl halides, which are unsuitable for the traditional method.[6][9]

-

Silyl-Arbuzov Reaction: This modification uses silyl phosphites, such as tris(trimethylsilyl) phosphite. A key advantage is that the workup can directly yield the free phosphonic acid, which is often the desired final product in pharmaceutical applications.[1]

-

Microwave and Ultrasound-Assisted Reactions: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields.[1][2][11] For example, the reaction of dibromomethane and triethyl phosphite can be completed in 5-10 minutes under microwave irradiation.[7]

These advancements have broadened the utility of the Michaelis-Arbuzov reaction, making it an indispensable tool in the synthesis of complex molecules, including the antiviral agent Foscarnet and various phosphonate-containing anticancer drugs.[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. benchchem.com [benchchem.com]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. benchchem.com [benchchem.com]

- 11. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Ethyl 2-(diphenoxyphosphoryl)acetate in the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. While the classical HWE reaction is renowned for its high (E)-selectivity, the synthesis of (Z)-α,β-unsaturated esters has historically presented a significant challenge. This guide focuses on Ethyl 2-(diphenoxyphosphoryl)acetate, a pivotal reagent developed by Kaori Ando, which overcomes this limitation and serves as a powerful tool for high (Z)-selective olefin synthesis.[1][2] This reagent, and its substituted diaryl analogues, offers a practical and efficient alternative to other (Z)-selective methods, such as the Still-Gennari modification, by providing excellent stereocontrol under mild conditions.[3]

Core Concept: Reversing Stereoselectivity

The standard HWE reaction, which typically employs trialkyl phosphonoacetates, favors the formation of the thermodynamically more stable (E)-alkene.[4] The innovation introduced by this compound lies in altering the electronic and steric properties of the phosphonate reagent. The electron-withdrawing nature and steric bulk of the phenoxy groups on the phosphorus atom are believed to kinetically favor the transition state leading to the (Z)-alkene, thus reversing the conventional stereochemical outcome.[5]

Reaction Mechanism and Stereochemical Pathway

The HWE reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester to form a stabilized phosphonate carbanion.[4]

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming two diastereomeric betaine intermediates.[6]

-

Oxaphosphetane Formation: The betaine undergoes cyclization to form a four-membered oxaphosphetane intermediate.[6]

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct. The ease of removal of this byproduct is a key advantage over the traditional Wittig reaction.[7]

The stereoselectivity of the reaction is determined during the nucleophilic addition and oxaphosphetane formation steps. With this compound, the reaction kinetically favors the formation of the cis-oxaphosphetane, which subsequently eliminates to give the (Z)-alkene.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Horner-Wadsworth-Emmons (HWE) Reaction: Core Principles

An In-depth Technical Guide to Olefination Reactions Using Phosphonates

For researchers, scientists, and drug development professionals, the stereoselective synthesis of carbon-carbon double bonds (olefins) is a cornerstone of modern organic chemistry.[1][2] These structural motifs are ubiquitous in natural products, complex molecules, and active pharmaceutical ingredients.[1][2][3][4] Among the various methods for olefination, reactions utilizing phosphonates, particularly the Horner-Wadsworth-Emmons (HWE) reaction, have become indispensable tools due to their reliability, predictability, and operational simplicity.[3][5][6]

This guide provides a comprehensive technical overview of the HWE reaction, its mechanistic underpinnings, key variants for stereochemical control, and its application in complex synthesis.

The Horner-Wadsworth-Emmons (HWE) reaction, first reported by Leopold Horner and later defined by William S. Wadsworth and William D. Emmons, is a chemical reaction of stabilized phosphonate carbanions with aldehydes or ketones to form alkenes.[1][7] It stands as a significant modification of the Wittig reaction, offering several practical advantages:

-

Enhanced Nucleophilicity : Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][7] This allows them to react efficiently with a broader range of carbonyl compounds, including hindered ketones.[8][9]

-

Simplified Purification : The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification.[7][10][11][12]

-

Stereoselectivity : The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[7][10][13]

Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation : The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester by a base (e.g., NaH, n-BuLi, K₂CO₃), generating a nucleophilic phosphonate carbanion.[3][5][7][8]

-

Nucleophilic Addition : The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step and forms a diastereomeric mixture of betaine-like intermediates.[3][7][8]

-

Oxaphosphetane Formation : The betaine intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.[5][8]

-

Elimination : The oxaphosphetane intermediate collapses, eliminating a stable dialkyl phosphate salt and forming the final alkene product.[3][7] The formation of the strong phosphorus-oxygen double bond in the phosphate byproduct is a key thermodynamic driving force for the reaction.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. benchchem.com [benchchem.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Navigating the Stability Landscape of Ethyl 2-(diphenoxyphosphoryl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(diphenoxyphosphoryl)acetate. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This guide outlines potential degradation pathways and provides detailed model protocols for conducting forced degradation studies to assess its stability under various stress conditions, including hydrolysis, heat, light, and oxidation.

Core Stability Profile and Storage

This compound, as a phosphonate ester, is generally susceptible to hydrolysis, particularly under acidic or basic conditions. The ester linkages are the primary sites of degradation. For optimal stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere if possible, to minimize hydrolytic and photolytic degradation.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down the rate of potential thermal degradation and hydrolysis. |

| Humidity | Low humidity; store with a desiccant if necessary. | To minimize hydrolytic degradation. |

| Light | Protect from light; store in an amber vial or opaque container. | To prevent photolytic degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to moisture and air. |

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ester groups. Other potential degradation routes include thermal decomposition and photolysis.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are detailed model protocols for conducting these studies on this compound. These studies should be performed on a single batch of the compound to ensure consistency of the results.[1] An extent of degradation of 5-20% is generally considered appropriate for these studies.[2][3][4][5]

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS), is crucial for separating and quantifying the parent compound from its degradation products.[6][7][8] 31P Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process and identifying phosphorus-containing degradants.[9][10]

Hydrolytic Degradation

Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[11][12]

Table 1: Protocol for Hydrolytic Degradation Study

| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Neutral Hydrolysis |

| Stress Agent | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Sodium Hydroxide (NaOH) | Purified Water |

| Solvent | Acetonitrile or other suitable co-solvent if necessary for solubility. | Acetonitrile or other suitable co-solvent if necessary for solubility. | Acetonitrile or other suitable co-solvent if necessary for solubility. |

| Concentration | 1 mg/mL of this compound | 1 mg/mL of this compound | 1 mg/mL of this compound |

| Temperature | 60°C | Room Temperature and 60°C | 60°C |

| Time Points | 0, 2, 4, 8, 12, 24 hours | 0, 1, 2, 4, 8, 12 hours | 0, 2, 4, 8, 12, 24 hours |

| Procedure | 1. Prepare a solution of the compound in the acidic medium. 2. Incubate at the specified temperature. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis. | 1. Prepare a solution of the compound in the basic medium. 2. Incubate at the specified temperatures. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl), and dilute with mobile phase for analysis. | 1. Prepare a solution of the compound in water. 2. Incubate at the specified temperature. 3. At each time point, withdraw an aliquot and dilute with mobile phase for analysis. |

| Analysis | HPLC-UV/MS to quantify the parent compound and identify major degradation products. | HPLC-UV/MS to quantify the parent compound and identify major degradation products. | HPLC-UV/MS to quantify the parent compound and identify major degradation products. |

Thermal Degradation

Thermal stress can induce decomposition of the molecule. The decomposition of phosphate esters often proceeds through elimination reactions or homolytic cleavage.[13][14]

Table 2: Protocol for Thermal Degradation Study

| Parameter | Solid State | Solution State |

| Stress Condition | Dry Heat | Heat in a suitable solvent (e.g., acetonitrile) |

| Temperature | 80°C (or higher if no degradation is observed) | 80°C (or higher if no degradation is observed) |

| Time Points | 0, 1, 3, 7, 14 days | 0, 8, 24, 48, 72 hours |

| Procedure | 1. Place a known amount of the solid compound in a vial. 2. Store in a temperature-controlled oven. 3. At each time point, dissolve a sample in a suitable solvent for analysis. | 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Store in a temperature-controlled oven. 3. At each time point, withdraw an aliquot for analysis. |

| Analysis | HPLC-UV/MS to quantify the parent compound and identify degradation products. | HPLC-UV/MS to quantify the parent compound and identify degradation products. |

Photolytic Degradation

Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.

Table 3: Protocol for Photolytic Degradation Study

| Parameter | Solid State | Solution State |

| Light Source | Option 1: Cool white fluorescent lamp and a near UV lamp (as per ICH Q1B guidelines). | Option 1: Cool white fluorescent lamp and a near UV lamp (as per ICH Q1B guidelines). |

| Exposure | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

| Sample Preparation | Spread a thin layer of the solid compound in a petri dish. | Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette or other UV-transparent container. |

| Control | A sample protected from light with aluminum foil. | A sample in an identical container protected from light with aluminum foil. |

| Time Points | Based on the intensity of the light source to achieve the total exposure. | Based on the intensity of the light source to achieve the total exposure. |

| Procedure | 1. Expose the sample and control to the light source. 2. At the end of the exposure, dissolve a known amount of the sample and control for analysis. | 1. Expose the sample and control to the light source. 2. At the end of the exposure, take an aliquot for analysis. |

| Analysis | HPLC-UV/MS to compare the profiles of the exposed and control samples. | HPLC-UV/MS to compare the profiles of the exposed and control samples. |

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents.

Table 4: Protocol for Oxidative Degradation Study

| Parameter | Oxidative Degradation |

| Stress Agent | 3% Hydrogen Peroxide (H₂O₂) |

| Solvent | A suitable solvent in which both the compound and H₂O₂ are soluble (e.g., a mixture of acetonitrile and water). |

| Concentration | 1 mg/mL of this compound |

| Temperature | Room Temperature |

| Time Points | 0, 2, 4, 8, 12, 24 hours |

| Procedure | 1. Prepare a solution of the compound. 2. Add the hydrogen peroxide solution. 3. Keep the solution at room temperature, protected from light. 4. At each time point, withdraw an aliquot for analysis. The reaction may need to be quenched (e.g., with sodium bisulfite) before analysis. |

| Analysis | HPLC-UV/MS to quantify the parent compound and identify oxidation products. |

Conclusion

A thorough understanding of the stability of this compound is paramount for its effective use in research and development. By adhering to the recommended storage conditions and employing systematic forced degradation studies as outlined in this guide, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes. The provided protocols serve as a robust framework for establishing a comprehensive stability profile for this compound.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. pharmadekho.com [pharmadekho.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biopharminternational.com [biopharminternational.com]

- 6. benchchem.com [benchchem.com]

- 7. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. Phosphonate - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Ethyl 2-(diphenoxyphosphoryl)acetate

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone, typically yielding an α,β-unsaturated carbonyl compound. A significant advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[1] The stereochemical outcome of the HWE reaction can be controlled by modifying the structure of the phosphonate reagent. The use of phosphonates with electron-withdrawing groups on the phosphorus atom, such as the diphenoxyphosphoryl group in Ethyl 2-(diphenoxyphosphoryl)acetate, generally favors the formation of the (Z)-alkene. This modification is often referred to as the Ando modification.[2] These application notes provide a detailed protocol and supporting data for the use of this compound and related diaryl phosphonates in the Z-selective synthesis of α,β-unsaturated esters.

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction with various diaryl phosphonates, highlighting the conditions that influence the yield and stereoselectivity (E/Z ratio) of the resulting α,β-unsaturated esters.

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Ethyl diphenylphosphonoacetate | p-Tolualdehyde | NaH | THF | -78 | 2 | 83 | 1:3.67 | |

| Ethyl diphenylphosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | - | 95 | 7:93 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |

| Ethyl diphenylphosphonoacetate | Cyclohexanecarboxaldehyde | NaH | THF | -78 to rt | - | 96 | 13:87 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |

| Ethyl diphenylphosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | - | 99 | <1:99 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |

| Ethyl bis(o-methylphenyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | - | 98 | 2:98 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |

| Ethyl bis(p-methoxyphenyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 to rt | - | 94 | 10:90 | Ando, K. J. Org. Chem. 1997, 62, 1934-1939 |

Experimental Protocols

Z-Selective Horner-Wadsworth-Emmons Reaction with a Diaryl Phosphonate

This protocol is adapted from a procedure utilizing ethyl diphenylphosphonoacetate and is applicable for the Z-selective synthesis of α,β-unsaturated esters from aldehydes.

Materials:

-

This compound (or other diaryl phosphonate)

-

Aldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Septa

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.6 mmol, 1.6 equivalents) suspended in anhydrous THF (5 mL).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of this compound (1.5 mmol, 1.5 equivalents) in anhydrous THF to the stirred NaH suspension.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

To the cooled carbanion solution, add a solution of the aldehyde (1.0 mmol, 1.0 equivalent) in anhydrous THF dropwise.

-

Continue stirring the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (Z)-α,β-unsaturated ester.

-

Mandatory Visualization

Caption: Experimental workflow for the Z-selective HWE reaction.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Synthesis of (E)-α,β-Unsaturated Esters with Ethyl 2-(diphenoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes. This application note details the use of Ethyl 2-(diphenoxyphosphoryl)acetate as a reagent in the HWE reaction for the synthesis of predominantly (E)-α,β-unsaturated esters. These esters are valuable intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2]

The use of phosphonates with aryl substituents, such as this compound, offers advantages including high reactivity and, under specific conditions, tunable stereoselectivity. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and representative data for the synthesis of (E)-α,β-unsaturated esters.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. The reaction typically proceeds via the following steps:

-

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.

The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions. Generally, the use of unstabilized ylides leads to the thermodynamic (E)-alkene product, as the intermediates have sufficient time to equilibrate to the more stable anti-conformation before elimination.

Key Advantages of the Horner-Wadsworth-Emmons Reaction

-

High (E)-Selectivity: The reaction typically affords the thermodynamically more stable (E)-isomer with high selectivity.

-

Broad Substrate Scope: A wide variety of aldehydes and ketones can be used.

-

Mild Reaction Conditions: The reaction can often be carried out under mild conditions.

-

Easy Purification: The phosphate byproduct is typically water-soluble, facilitating straightforward purification of the desired alkene.

Experimental Protocols

General Protocol for the Synthesis of (E)-α,β-Unsaturated Esters

This protocol describes a general procedure for the reaction of an aldehyde with this compound to yield an (E)-α,β-unsaturated ester.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde, cyclohexanecarboxaldehyde)

-

Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-α,β-unsaturated ester.

-

Quantitative Data

The following table summarizes representative yields and (E/Z) stereoselectivities for the Horner-Wadsworth-Emmons reaction with diarylphosphonate reagents, which are expected to be comparable to this compound under standard conditions favoring the (E)-isomer.

| Aldehyde | Product | Yield (%) | (E/Z) Ratio |

| Benzaldehyde | Ethyl (E)-cinnamate | 85-95 | >95:5 |

| 4-Chlorobenzaldehyde | Ethyl (E)-4-chlorocinnamate | 80-90 | >95:5 |

| Isobutyraldehyde | Ethyl (E)-4-methyl-2-pentenoate | 75-85 | >90:10 |

| Cyclohexanecarboxaldehyde | Ethyl (E)-3-(cyclohexyl)acrylate | 80-90 | >95:5 |

Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions.

Visualizations

Reaction Mechanism

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Workflow

Caption: General experimental workflow for HWE synthesis.

Logical Relationship of Reaction Components

Caption: Key components of the HWE reaction.

References

Application Notes and Protocols for the Stereoselective Olefination of Aldehydes with Ethyl 2-(diphenoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of stereocontrol.[1] While the classical HWE reaction typically yields the thermodynamically favored (E)-alkene, modifications to the phosphonate reagent can steer the reaction towards the kinetic (Z)-isomer.[1] This application note focuses on the use of Ethyl 2-(diphenoxyphosphoryl)acetate, also known as ethyl diphenylphosphonoacetate, an Ando-type reagent, for the highly Z-selective olefination of aldehydes. The phenoxy groups on the phosphorus atom play a crucial role in directing the stereochemical outcome, making this reagent particularly valuable for the synthesis of complex molecules where the geometry of the double bond is critical.[2][3]

Reaction Mechanism and Stereoselectivity

The stereoselectivity of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. In the case of this compound, the bulky and electron-withdrawing phenoxy groups on the phosphorus atom are thought to destabilize the transition state leading to the (E)-alkene, thereby favoring the pathway to the (Z)-alkene. This modification, pioneered by Ando, provides a reliable method for accessing (Z)-α,β-unsaturated esters.[2][3]

The general mechanism for the Z-selective HWE reaction is depicted below. The deprotonation of the phosphonate reagent by a strong base generates a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, forming two diastereomeric intermediates. The subsequent elimination of the phosphate byproduct from the less sterically hindered intermediate proceeds at a faster rate, leading to the preferential formation of the (Z)-alkene.

Figure 1: General mechanism of the Z-selective Horner-Wadsworth-Emmons reaction.

Quantitative Data Summary

The Z-selective olefination of various aldehydes using this compound and its α-substituted analogues demonstrates high yields and excellent Z-selectivity. The following table summarizes representative results from the literature.[4][5]

| Entry | Aldehyde | Reagent | Base | Yield (%) | Z:E Ratio |

| 1 | p-Tolualdehyde | Ethyl 2-(diphenylphosphono)acetate | NaH | 83 | 78.5 : 21.5 |

| 2 | Benzaldehyde | Ethyl 2-(diphenylphosphono)propionate | Triton B | 91 | 91 : 9 |

| 3 | Benzaldehyde | Ethyl 2-(diphenylphosphono)propionate | t-BuOK | 95 | 95 : 5 |

| 4 | trans-2-Hexenal | Ethyl 2-(di-o-tolylphosphono)propionate | KHMDS, 18-crown-6 | - | 91 : 9 |

| 5 | Octanal | Ethyl 2-(diphenylphosphono)propionate | NaH | 94 | 92 : 8 |

| 6 | 2-Ethylhexanal | Ethyl 2-(diphenylphosphono)propionate | NaH | 99 | 98 : 2 |

| 7 | Cyclohexanecarboxaldehyde | Ethyl 2-(diphenylphosphono)propionate | NaH | 98 | 98 : 2 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent via the Michaelis-Arbuzov reaction.

Materials:

-

Chlorodiphenylphosphine

-

Ethanol

-

Pyridine

-

Ethyl bromoacetate

-

Toluene (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Synthesis of Ethyl Diphenylphosphinite

-

To a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous toluene, add ethanol (1 equivalent) and pyridine (1 equivalent) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove pyridinium hydrochloride.

-

Concentrate the filtrate under reduced pressure to yield crude ethyl diphenylphosphinite, which can be used in the next step without further purification.

Part B: Michaelis-Arbuzov Reaction

-

Heat a mixture of ethyl diphenylphosphinite (1 equivalent) and ethyl bromoacetate (1.1 equivalents) at 100-120 °C for 3-4 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Z-Selective Olefination of p-Tolualdehyde[5]

This protocol provides a detailed procedure for the Z-selective Horner-Wadsworth-Emmons reaction.

Materials:

-

This compound

-

p-Tolualdehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

2 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Schlenk flask or oven-dried round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a Schlenk flask containing a solution of this compound (1.5 mmol) in anhydrous THF (5 mL) at -78 °C, add sodium hydride (1.6 mmol, 60% dispersion in mineral oil) portionwise.

-

Stir the resulting suspension at -78 °C for 30 minutes.

-

Add a solution of p-tolualdehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of water (15 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to yield the product as a mixture of (Z)- and (E)-isomers.

Conclusion

This compound is a highly effective reagent for the Z-selective olefination of a wide range of aldehydes. The protocols and data presented in these application notes provide a comprehensive guide for researchers in organic synthesis and drug development to utilize this methodology for the stereocontrolled synthesis of (Z)-α,β-unsaturated esters. The high selectivity and yields make this an invaluable tool for the construction of complex molecular architectures.

References

- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | TCI AMERICA [tcichemicals.com]

Choosing a base for the Horner-Wadsworth-Emmons reaction (e.g., NaH, K2CO3)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, proving invaluable in the construction of complex molecules, including active pharmaceutical ingredients.[1][2][3] A critical factor dictating the success and stereochemical outcome of the HWE reaction is the judicious selection of the base.[4] This document provides a comprehensive guide to choosing between common bases, such as the strong, anhydrous sodium hydride (NaH) and the milder, often aqueous-compatible potassium carbonate (K2CO3), complete with detailed experimental protocols.

Application Notes: Selecting the Appropriate Base

The choice of base in the HWE reaction is contingent on several factors, primarily the acidity of the phosphonate ester, the reactivity of the carbonyl compound, the stability of the substrates and products to the reaction conditions, and the desired stereoselectivity (E/Z).[4]

Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is highly effective for the deprotonation of a wide range of phosphonate esters, including those that are less acidic.[4] It is typically employed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[4][5] The use of NaH generally favors the formation of the thermodynamically more stable (E)-alkene.[4] Its high reactivity, however, makes it unsuitable for substrates that are sensitive to strongly basic conditions.

Potassium Carbonate (K2CO3): In contrast, K2CO3 is a milder inorganic base.[4] It is often utilized in biphasic systems with a phase-transfer catalyst or in polar solvents, sometimes including water.[6][7] These milder conditions are particularly advantageous when dealing with base-sensitive substrates.[4] While traditionally associated with lower reactivity, methods have been developed to enhance its effectiveness, such as using it in combination with other reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

Key Considerations for Base Selection:

-

Substrate Compatibility: For molecules with base-sensitive functional groups, a milder base like K2CO3 is preferable to prevent side reactions.

-

Phosphonate Acidity: Less acidic phosphonates typically require a strong base like NaH for efficient deprotonation.

-

Desired Stereoselectivity: While the HWE reaction generally favors the (E)-alkene, the choice of base and reaction conditions can influence the E/Z ratio.[1][8] Stronger bases and conditions that allow for thermodynamic equilibration tend to yield higher E-selectivity.[1]

-

Reaction Conditions: NaH necessitates strictly anhydrous conditions, while K2CO3 can often be used in the presence of water, simplifying the experimental setup.[4][6]

Data Presentation: Comparison of NaH and K2CO3 in HWE Reactions